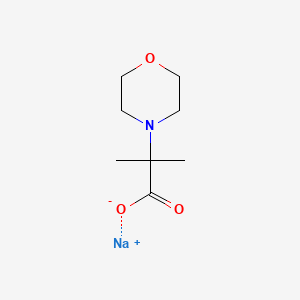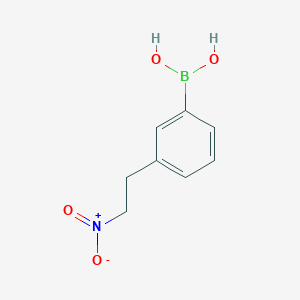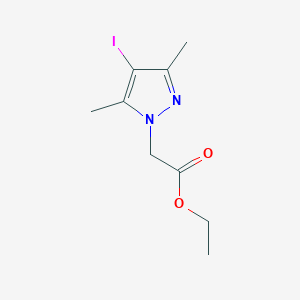
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
Descripción general
Descripción
“Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. It is structurally similar to known synthetic cannabinoids1.
Synthesis Analysis
The synthesis of such compounds is a complex process and typically involves multiple steps. Unfortunately, there is no specific information available on the synthesis of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”. However, related compounds have been synthesized in the context of research into new psychoactive substances2.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, there is no specific information available on the molecular structure of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, related compounds have been studied. For example, the synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) undergoes glucuronidation, a metabolic reaction involving the addition of a glucuronic acid group3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, there is no specific information available on the physical and chemical properties of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.Safety And Hazards
The safety and hazards associated with “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, it is important to handle all chemicals with care and use appropriate safety measures.
Direcciones Futuras
The future directions for research into “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” and related compounds could include further studies into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with these compounds2.
Propiedades
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)






